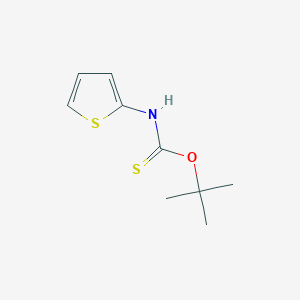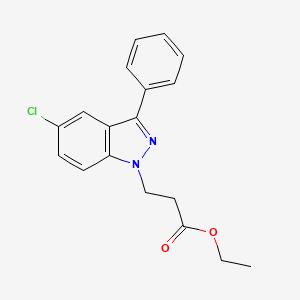
Thiazole, 5-(chloromethyl)-4-methyl-2-(3-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazole, 5-(chloromethyl)-4-methyl-2-(3-methylphenyl)- is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are characterized by a five-membered ring containing both sulfur and nitrogen atoms. This specific compound is notable for its unique structure, which includes a chloromethyl group at the 5-position, a methyl group at the 4-position, and a 3-methylphenyl group at the 2-position. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiazole, 5-(chloromethyl)-4-methyl-2-(3-methylphenyl)- can be achieved through several methods. One common approach involves the Hantzsch thiazole synthesis, which typically includes the reaction of α-haloketones with thioamides. For this specific compound, the reaction might involve the use of 3-methylbenzaldehyde, chloroacetone, and thiourea under acidic conditions .
Industrial Production Methods
Industrial production of thiazole derivatives often employs microwave-assisted synthesis due to its efficiency and high yield. This method involves the use of microwave irradiation to accelerate the reaction between the starting materials, resulting in a faster and more efficient synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Thiazole, 5-(chloromethyl)-4-methyl-2-(3-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazoles .
Applications De Recherche Scientifique
Thiazole, 5-(chloromethyl)-4-methyl-2-(3-methylphenyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, including anticancer and anti-inflammatory drugs.
Industry: Utilized in the production of dyes, pigments, and photographic sensitizers.
Mécanisme D'action
The mechanism of action of thiazole, 5-(chloromethyl)-4-methyl-2-(3-methylphenyl)- involves its interaction with various molecular targets and pathways. The compound’s biological activity is primarily due to its ability to interact with enzymes and receptors in the body. For example, it can inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, its interaction with cellular receptors can modulate inflammatory responses, contributing to its anti-inflammatory properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole: The parent compound, which lacks the chloromethyl, methyl, and 3-methylphenyl groups.
Benzothiazole: Contains a fused benzene ring, offering different biological activities.
Thiazolidine: A reduced form of thiazole with a saturated ring structure.
Uniqueness
Thiazole, 5-(chloromethyl)-4-methyl-2-(3-methylphenyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the chloromethyl group enhances its reactivity in substitution reactions, while the 3-methylphenyl group contributes to its potential biological activities .
Propriétés
Numéro CAS |
61291-99-4 |
|---|---|
Formule moléculaire |
C12H12ClNS |
Poids moléculaire |
237.75 g/mol |
Nom IUPAC |
5-(chloromethyl)-4-methyl-2-(3-methylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C12H12ClNS/c1-8-4-3-5-10(6-8)12-14-9(2)11(7-13)15-12/h3-6H,7H2,1-2H3 |
Clé InChI |
DYVCKGKGPCHIDF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=NC(=C(S2)CCl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




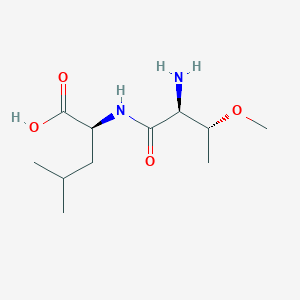
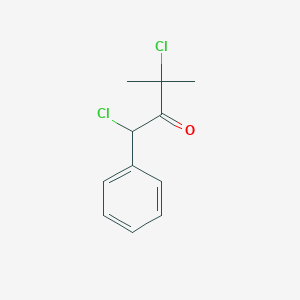

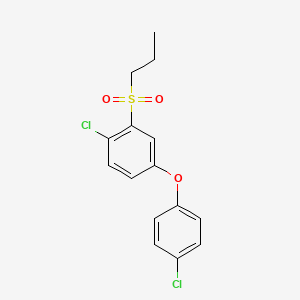
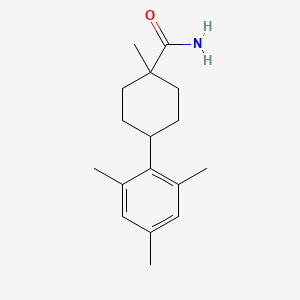

![9-Butyl-2-methoxy-1,6-dioxa-9-azaspiro[4.5]dec-3-ene](/img/structure/B14585639.png)

![Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, decyl ester](/img/structure/B14585647.png)
